molecular formula C15H19N3O3 B14155083 (4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone CAS No. 899378-09-7

(4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone

Katalognummer: B14155083
CAS-Nummer: 899378-09-7
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: RWDRPEXHNHGSTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone is a chemical compound with the molecular formula C15H19N3O3 It is characterized by the presence of an indole ring substituted with two methoxy groups at positions 4 and 5, and a piperazine ring attached via a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated at positions 4 and 5 using methanol and a suitable catalyst, such as sulfuric acid.

    Attachment of the Piperazine Ring: The methoxylated indole is reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the methanone group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

(4,5-Dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4,5-Dimethoxy-2-phenyl-1H-indole): Similar structure but with a phenyl group instead of a piperazine ring.

    (4,5-Dimethoxy-1H-indole-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a piperazine ring.

    (4,5-Dimethoxy-1H-indole-2-yl)methanol: Similar structure but with a methanol group instead of a piperazine ring.

Uniqueness

(4,5-Dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone is unique due to the presence of both the indole and piperazine rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

899378-09-7

Molekularformel

C15H19N3O3

Molekulargewicht

289.33 g/mol

IUPAC-Name

(4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C15H19N3O3/c1-20-13-4-3-11-10(14(13)21-2)9-12(17-11)15(19)18-7-5-16-6-8-18/h3-4,9,16-17H,5-8H2,1-2H3

InChI-Schlüssel

RWDRPEXHNHGSTI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)N3CCNCC3)OC

Löslichkeit

36.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.